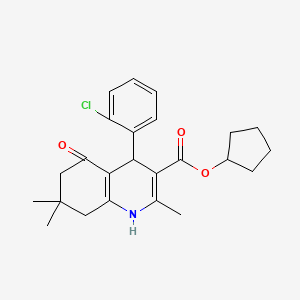
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride, also known as DHED, is a selective norepinephrine transporter (NET) inhibitor. This compound has been studied for its potential use in treating attention-deficit hyperactivity disorder (ADHD) and other neurological disorders.
Wirkmechanismus
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride works by selectively inhibiting the reuptake of norepinephrine, which is a neurotransmitter that plays a role in regulating attention, mood, and arousal. By inhibiting the reuptake of norepinephrine, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride increases the levels of norepinephrine in the synapse, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been shown to increase norepinephrine levels in the prefrontal cortex, which is important for cognitive function and attention. In addition, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been shown to increase dopamine levels in the striatum, which is important for motivation and reward. N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has also been shown to increase heart rate and blood pressure, which are common physiological effects of norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride is that it is a selective NET inhibitor, which means that it does not affect other neurotransmitters such as dopamine and serotonin. This makes it a useful tool for studying the role of norepinephrine in various neurological disorders. However, one limitation of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride is that it has a short half-life, which means that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride in the body during experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride. One area of interest is its potential use in treating depression and anxiety. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, there is interest in developing longer-lasting formulations of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride that can be used in clinical settings. Finally, there is interest in studying the long-term effects of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride on neurotransmitter systems and behavior.
Synthesemethoden
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 1-naphthol with 1-bromo-6-chlorohexane, followed by the reaction with diethylamine. The resulting product is then purified through crystallization and recrystallization to obtain N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been studied for its potential use in treating ADHD and other neurological disorders. It has been shown to increase norepinephrine levels in the prefrontal cortex, which is important for cognitive function and attention. In addition, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-3-21(4-2)16-9-5-6-10-17-22-20-15-11-13-18-12-7-8-14-19(18)20;/h7-8,11-15H,3-6,9-10,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSIRKRBYOFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062575.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)
![1-(2,5-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5062595.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)
